molecular formula C9H10F2O2 B1322693 (4-Ethoxy-2,6-difluorophenyl)methanol CAS No. 438050-23-8

(4-Ethoxy-2,6-difluorophenyl)methanol

Cat. No.: B1322693
CAS No.: 438050-23-8
M. Wt: 188.17 g/mol
InChI Key: DVBOKVWHRGLKBD-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,6-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol typically involves the reaction of 4-ethoxy-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 4-Ethoxy-2,6-difluorobenzaldehyde or 4-ethoxy-2,6-difluorobenzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Products with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(4-Ethoxy-2,6-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Ethoxy-2,6-difluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ethoxy and fluorine groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxy-2,6-difluorophenyl)ethanol
  • (4-Ethoxy-2,6-difluorophenyl)acetone
  • (4-Ethoxy-2,6-difluorophenyl)amine

Uniqueness

(4-Ethoxy-2,6-difluorophenyl)methanol is unique due to the combination of its ethoxy and fluorine substituents, which impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-ethoxy-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBOKVWHRGLKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623502
Record name (4-Ethoxy-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-23-8
Record name (4-Ethoxy-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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